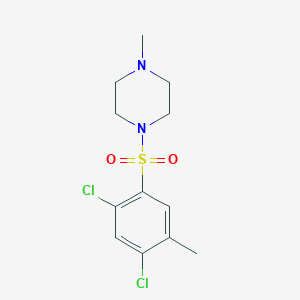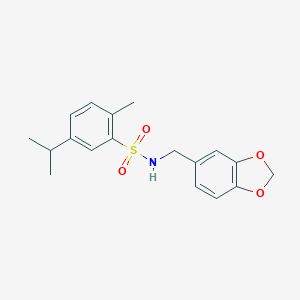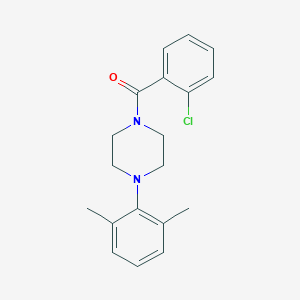
(2,4-二氯苯基)(4-(邻甲苯基)哌嗪-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dichlorobenzoyl)-4-(2-methylphenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a dichlorobenzoyl group and a methylphenyl group attached to a piperazine ring
科学研究应用
1-(2,4-Dichlorobenzoyl)-4-(2-methylphenyl)piperazine has found applications in various scientific research fields, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用机制
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that (2,4-Dichlorophenyl)(4-(o-tolyl)piperazin-1-yl)methanone may also interact with various cellular targets.
Mode of Action
It is suggested that similar compounds can interact with their targets and induce changes at the molecular level
Biochemical Pathways
Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that (2,4-Dichlorophenyl)(4-(o-tolyl)piperazin-1-yl)methanone may also affect multiple biochemical pathways.
Pharmacokinetics
It is suggested that modifications to the structure of similar compounds can improve their pharmacokinetic profile and alter their permeability-based antibiotic resistance .
Result of Action
Related compounds have been shown to produce loss of cell viability in certain cell lines . This suggests that (2,4-Dichlorophenyl)(4-(o-tolyl)piperazin-1-yl)methanone may also have cytotoxic effects.
Action Environment
It is known that the physicochemical properties of similar compounds can be substantially modified to improve their pharmacokinetic profile and alter their action in different environments .
准备方法
The synthesis of 1-(2,4-Dichlorobenzoyl)-4-(2-methylphenyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorobenzoyl chloride and 2-methylphenylpiperazine.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Reaction Mechanism: The nucleophilic attack of the piperazine nitrogen on the carbonyl carbon of the 2,4-dichlorobenzoyl chloride leads to the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.
化学反应分析
1-(2,4-Dichlorobenzoyl)-4-(2-methylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzoyl or phenyl rings are replaced with other groups. Common reagents include halogens, alkylating agents, and nucleophiles.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding carboxylic acid and amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
1-(2,4-Dichlorobenzoyl)-4-(2-methylphenyl)piperazine can be compared with other piperazine derivatives, such as:
1-(2,4-Dichlorobenzoyl)-4-phenylpiperazine: Similar structure but lacks the methyl group on the phenyl ring.
1-(2,4-Dichlorobenzoyl)-4-(4-methylphenyl)piperazine: Similar structure but with the methyl group in a different position on the phenyl ring.
1-(2,4-Dichlorobenzoyl)-4-(2-chlorophenyl)piperazine: Similar structure but with a chlorine atom instead of a methyl group on the phenyl ring.
The uniqueness of 1-(2,4-Dichlorobenzoyl)-4-(2-methylphenyl)piperazine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
属性
IUPAC Name |
(2,4-dichlorophenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O/c1-13-4-2-3-5-17(13)21-8-10-22(11-9-21)18(23)15-7-6-14(19)12-16(15)20/h2-7,12H,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESRKWUVCJXRRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-(2,2-Diphenylvinyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B511500.png)





![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B511520.png)







